molecular formula C5H6F2O4 B6603358 3,3-difluoro-4-methoxy-4-oxobutanoic acid CAS No. 428452-46-4

3,3-difluoro-4-methoxy-4-oxobutanoic acid

Cat. No. B6603358
CAS RN: 428452-46-4
M. Wt: 168.10 g/mol
InChI Key: ZTVIXFMGCKOHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-methoxy-4-oxobutanoic acid, also known as DFOB, is an important organic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, and it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel. It has also been used in the synthesis of several other drugs, such as the anti-inflammatory drug etoricoxib. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in the synthesis of several other compounds, such as the anticancer agent 5-fluorouracil. 3,3-difluoro-4-methoxy-4-oxobutanoic acid has also been used in biochemical and physiological studies, such as studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on the activity of enzymes, the metabolism of proteins, and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-methoxy-4-oxobutanoic acid is not fully understood. However, it is believed that 3,3-difluoro-4-methoxy-4-oxobutanoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid have been studied extensively. In studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on enzymes, it has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of pro-inflammatory molecules. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been shown to inhibit the activity of several other enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function and memory.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. Additionally, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments. For example, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling 3,3-difluoro-4-methoxy-4-oxobutanoic acid.

Future Directions

The future directions for 3,3-difluoro-4-methoxy-4-oxobutanoic acid research are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 3,3-difluoro-4-methoxy-4-oxobutanoic acid in the pharmaceutical industry, such as the synthesis of new drugs. Furthermore, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a therapeutic agent, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a diagnostic tool, such as its potential use in the diagnosis of diseases or disorders.

properties

IUPAC Name

3,3-difluoro-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIXFMGCKOHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-methoxy-4-oxobutanoic acid

Synthesis routes and methods

Procedure details

Commercially available 2,2-difluorosuccinic acid (8.0 g, 51.9 mmol) was dissolved in THF and cooled on ice before addition of 1,3-dicyclohexylcarbodiimide (11.8 g, 57.2 mmol). The mixture was stirred at room temperature for 3 hours, cooled and filtered. The filtrate was concentrated in vacuo. The residue was stirred with methanol (50 ml) for 3 hours at room temperature and then solvents were removed in vacuo to afford the crude ester as an oil (8.4 g). The oil was purified by column chromatography on silica gel column and elution with a 0-100% ethyl acetate/toluene gradient to afford 2,2-difluorosuccinic acid 1-methyl ester as a colorless oil (6.8 g).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two

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